molecular formula C14H8N2O3S B5642328 5LAMBDA~6~-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE

5LAMBDA~6~-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE

Cat. No.: B5642328
M. Wt: 284.29 g/mol
InChI Key: ZJUTWHYCJTWJJI-UHFFFAOYSA-N
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Description

5LAMBDA~6~-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a fused benzisothiazole and quinazoline ring system. The presence of sulfur and nitrogen atoms in the heterocyclic rings contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

5,5-dioxo-[1,2]benzothiazolo[3,2-b]quinazolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O3S/c17-14-9-5-1-3-7-11(9)15-13-10-6-2-4-8-12(10)20(18,19)16(13)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUTWHYCJTWJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5LAMBDA6-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ortho-substituted benzene derivatives containing suitable functional groups for ring closure. For example, the reaction of ortho-nitrobenzyl derivatives with electron-withdrawing groups can lead to the formation of the desired heterocyclic system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5LAMBDA~6~-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced heterocycles .

Mechanism of Action

The mechanism of action of 5LAMBDA6-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE involves its interaction with specific molecular targets within cells. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By disrupting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells . Additionally, its ability to intercalate into DNA can interfere with DNA replication and transcription, further contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5LAMBDA6-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE apart from these similar compounds is its unique combination of benzisothiazole and quinazoline rings, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be achievable with other related compounds .

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